(4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine

Choose (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine as a high-purity, fully characterized L-leucine derivative for your drug discovery or chemical biology programs. While no peer-reviewed biological activity data exist, its defined structure and validated solubility (DMSO >90 mg/mL) make it an ideal reference standard or synthetic intermediate. Available from vetted suppliers with ≥98% purity; reliable ambient-temperature shipping.

Molecular Formula C16H24N4O4S
Molecular Weight 368.5 g/mol
Cat. No. B12391766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine
Molecular FormulaC16H24N4O4S
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)N1CCC(CC1)C(=O)NC2=NC=CS2
InChIInChI=1S/C16H24N4O4S/c1-10(2)9-12(14(22)23)18-16(24)20-6-3-11(4-7-20)13(21)19-15-17-5-8-25-15/h5,8,10-12H,3-4,6-7,9H2,1-2H3,(H,18,24)(H,22,23)(H,17,19,21)/t12-/m0/s1
InChIKeyXXKUWDIUUZIARI-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine: Procurement-Ready Profile and Core Physicochemical Identity


(4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine (CAS 1814897-92-1) is a synthetic L-leucine derivative featuring a piperidine ring linked via a urea bridge to a thiazole-2-carboxamide moiety . The compound is commercially available as a research-grade solid with a molecular formula of C16H24N4O4S and a molecular weight of 368.45 g/mol . It is supplied by multiple vendors under catalog numbers including HY-43459 (MedChemExpress), M54064 (AbMole), and A23415 (Adooq) with reported purity specifications of ≥98% to >99% .

Why (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine Cannot Be Freely Substituted with Alternative Leucine Derivatives or Thiazole-Piperidine Analogs


Despite its commercial availability as a defined chemical entity with validated purity and solubility parameters , no peer-reviewed primary literature or patent filings reporting quantitative biological activity data for (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine have been identified in the public domain as of April 2026. Consequently, no differential evidence exists to substantiate that this compound offers any quantifiable advantage over closely related analogs or in-class alternatives for scientific selection or procurement. The absence of head-to-head comparative data, cross-study comparable metrics, or class-level inferences precludes any meaningful assessment of differentiation. All downstream claims regarding specificity, potency, or application superiority would be unsupported extrapolation.

(4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine: Evidence Inventory and Quantitative Differentiation Assessment


(4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine: Application Scenarios Inferred from Physicochemical Properties


Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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